4,4'-Oxybis(ethynylbenzene)

Photodefinable dielectric Photolithography Poly(aromatic diacetylene)

Selecting the wrong bis-ethynyl monomer can render a formulated resin insoluble or shift the dielectric constant outside microelectronic specifications. 4,4'-Oxybis(ethynylbenzene) solves this. It enables: - Copolymers photodefinable at 30 mJ/cm²·µm, with a dielectric constant of 2.82-3.34 and <1% water absorption. - Solvent-free melt impregnation (mp 77°C) for carbon-fiber preforms, achieving >95% char yield at 550°C under N₂. - The widest optical gap among Group-16-bridged analogs, yielding intense purple-blue fluorescence near 400 nm for OLED applications.

Molecular Formula C16H10O
Molecular Weight 218.25 g/mol
CAS No. 21368-80-9
Cat. No. B1313046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Oxybis(ethynylbenzene)
CAS21368-80-9
Molecular FormulaC16H10O
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)OC2=CC=C(C=C2)C#C
InChIInChI=1S/C16H10O/c1-3-13-5-9-15(10-6-13)17-16-11-7-14(4-2)8-12-16/h1-2,5-12H
InChIKeyXNNLEMUSWLWGMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4′-Oxybis(ethynylbenzene) (CAS 21368-80-9): A Conjugation-Interrupted Bis-ethynyl Monomer for Photodefinable Dielectrics and High-Temperature Thermosets


4,4′-Oxybis(ethynylbenzene) (bis(4-ethynylphenyl) ether, 4,4′-diethynyldiphenyl ether) is a rigid, linear C16H10O monomer (MW 218.25 g/mol) bearing two terminal ethynyl groups para-substituted on a diphenyl ether core [1]. The central oxygen atom interrupts π-conjugation between the two aromatic rings, creating an angular-shaped building block with a melting point of 77–77.5 °C . Its primary value proposition lies in serving as a diacetylene precursor for Glaser-coupling polymerization to yield soluble, high-molecular-weight poly(aromatic diacetylenes) that combine photodefinability with thermal stability and low dielectric constants [2].

Why 4,4′-Oxybis(ethynylbenzene) Cannot Be Replaced by Other Bis-ethynyl Aromatics: Bridge-Atom Control of Reactivity, Solubility, and Dielectric Performance


Simply substituting another bis-ethynyl aromatic monomer—such as 4,4′-diethynylbiphenyl, 4,4′-diethynylbenzophenone, or 1,4-diethynylbenzene—alters the copolymer solubility, cross-linking exotherm, and photolithographic dose because the bridging heteroatom (or its absence) dictates the π-conjugation length, chain rigidity, and thermo-oxidative stability of the resulting poly(aromatic diacetylene) [1]. For procurement purposes, selecting the wrong bis-ethynyl monomer can render a formulated resin insoluble, reduce film quality, or shift the dielectric constant and moisture absorption outside the specification window required for microelectronic interlayer dielectrics [2].

Quantitative Evidence Guide: Comparator-Based Differentiation of 4,4′-Oxybis(ethynylbenzene) (CAS 21368-80-9)


Photochemical Cross-Linking Dose: 4,4′-Oxybis(ethynylbenzene)-Based Copolymer Requires 30 mJ/cm²·μm Versus 60 mJ/cm²·μm for Fluorinated Analog

In a direct head-to-head comparison within the same study, the copolymer of 4,4′-diethynyldiphenyl ether (i.e., 4,4′-oxybis(ethynylbenzene)) with m-diethynylbenzene required a photochemical cross-linking dose of 30 mJ/cm²·μm at λ = 365 nm, whereas the copolymer of 4,4′-diethynyldiphenyl ether with 4,4′-bis(3-ethynylphenoxy)-2,2′,3,3′,5,5′,6,6′-octafluorobiphenyl required 60 mJ/cm²·μm—a factor of two difference in photospeed [1]. Both produced 12 μm features in 10 μm thick films with a contrast of ca. 2.

Photodefinable dielectric Photolithography Poly(aromatic diacetylene)

Copolymer Solubility: 4,4′-Oxybis(ethynylbenzene) Yields Fully Soluble High-MW Copolymers, Whereas 4,4′-Diethynylbenzophenone Copolymers Are Largely Insoluble

Kwock et al. (1993) demonstrated that Glaser-coupling copolymerization of 4,4′-diethynyldiphenyl ether with m-diethynylbenzene at varying ratios yields polymers with Mw from 5,000 to 46,700 and Mw/Mn from 2.51 to 4.84 that are soluble and form strong, coherent, optically transparent films 1–20 μm thick [1]. In striking contrast, copolymers containing 4,4′-diethynylbenzophenone in place of the ether monomer were insoluble in common organic solvents except at a single 3:1 m-diethynylbenzene:benzophenone ratio, severely limiting downstream formulation and film-casting options [1].

Polymer solubility Processability Glaser coupling

Thermo-Oxidative Stability: Copolymers Retain >95% Mass Under N₂ to 550 °C, Outperforming Conventional Polyimides in Moisture-Free Environments

Thermogravimetric analysis (TGA) of poly(aromatic diacetylenes) derived from 4,4′-diethynyldiphenyl ether shows mass retention greater than 95% under nitrogen up to 550 °C, with differential scanning calorimetry (DSC) exotherm peaks centered between 228 and 285 °C depending on copolymer composition [1]. This level of char yield under inert conditions exceeds that of many commercial aromatic polyimides (which evolve water upon thermal imidization and begin to degrade above 450–500 °C) and is comparable to the best ethynyl-terminated thermosets [2]. The diethynylbenzene-containing copolymer oxidizes slowly above 200 °C in air, while the fluorinated copolymer is stable to higher temperatures in air [2].

Thermogravimetric analysis Thermal stability High-temperature polymer

Dielectric Constant and Moisture Absorption: 4,4′-Oxybis(ethynylbenzene)-Based Polymers Achieve Dielectric Constants of 2.82–3.34 with <1% Water Uptake

The series of poly(aromatic diacetylenes) made from 4,4′-diethynyldiphenyl ether-based copolymers exhibits dielectric constants ranging from 2.82 (fluorinated copolymer) to 3.34 (copolymer with 4,4′-diethynylbenzophenone), with all variants absorbing less than 1% of their weight in water and showing coefficients of thermal expansion of approximately 50 ppm/°C in the plane of thin films [1]. In contrast, many commercial polyimide dielectrics absorb 2–4% moisture, causing their dielectric constant to drift with humidity [1]. The low moisture absorption of the ether-based system ensures stable electrical performance across varying environmental conditions.

Low-k dielectric Moisture resistance Interlayer dielectric

Melting Point Depression: 4,4′-Oxybis(ethynylbenzene) Melts at 77 °C Versus 166–170 °C for 4,4′-Diethynylbiphenyl, Facilitating Solvent-Free Melt Processing

The melting point of 4,4′-oxybis(ethynylbenzene) is 77–77.5 °C , compared with 166–170 °C for the all-hydrocarbon analog 4,4′-diethynylbiphenyl (CAS 38215-38-2) and 94–98 °C for the smaller 1,4-diethynylbenzene [1]. The 89–93 °C melting-point depression of the ether monomer relative to the biphenyl analog reflects the oxygen bridge disrupting crystal packing. This lower melting point enables solvent-free melt polymerization or melt-formulation of thermosetting resins at temperatures well below the onset of thermal cross-linking (DSC exotherm 228–285 °C), providing a wide processing window that is inaccessible with the higher-melting biphenyl monomer.

Melt processability Monomer purity Solid-state polymerization

Conjugation Interruption by the Ether Oxygen Enables High-Energy Triplet States and Room-Temperature Phosphorescence in Pt-Polyyne Polymers

Poon et al. (2006) showed that incorporating 4,4′-oxybis(ethynylbenzene) as the chalcogen-bridged spacer in platinum(II) polyyne polymers trans-[{Pt(PBu₃)₂C≡C–(C₆H₄)E(C₆H₄)C≡C}ₙ] (E = O) interrupts π-conjugation and yields materials with large optical gaps, high-energy triplet states, and efficient room-temperature phosphorescence with fast radiative decay rates [1]. The oxygen-bridged spacer was directly compared with sulfur (E = S), sulfoxide (E = SO), and sulfone (E = SO₂) analogs; the oxygen spacer gave the largest optical gap and the highest triplet energy among the Group-16 series, as revealed by UV-vis absorption onsets and phosphorescence emission maxima near 400 nm in dilute fluid solutions at 298 K [1].

Phosphorescence Conjugation interruption Platinum polyynes

Application Scenarios Where 4,4′-Oxybis(ethynylbenzene) (CAS 21368-80-9) Provides Documented Advantage


Photodefinable Interlayer Dielectrics for Multichip Modules (MCMs)

Copolymers of 4,4′-oxybis(ethynylbenzene) with m-diethynylbenzene combine a photodefinition dose of 30 mJ/cm²·μm (12 μm features in 10 μm films) with a dielectric constant of 2.82–3.34, <1% water absorption, and CTE of ~50 ppm/°C—meeting the MCM industry requirement for low-temperature-processable, humidity-stable dielectric layers that can be directly patterned without separate photoresist steps [1].

High-Temperature Thermoset Resins for Aerospace Composites

The monomer's low melting point (77 °C) permits solvent-free melt impregnation of carbon-fiber preforms, followed by thermal cure (DSC exotherm 228–285 °C) to yield cross-linked poly(aromatic diacetylene) networks that retain >95% mass under N₂ to 550 °C [1]. This wide processing window and high char yield are directly validated by the copolymer data in Macromolecules 1993 [2].

Solution-Cast High-Molecular-Weight Dielectric Films

The broad solubility of 4,4′-oxybis(ethynylbenzene)-based copolymers (Mw up to 46,700; Mw/Mn 2.51–4.84) enables deposition of 1–20 μm thick, optically transparent films from common organic solvents [1]. This contrasts sharply with the carbonyl-bridged analog, which is insoluble at most copolymer ratios, making the ether monomer the only viable choice for solution-processed dielectric coatings [1].

High-Triplet-Energy Organometallic Polymers for Room-Temperature Phosphorescence

When incorporated as the conjugation-interrupting spacer in platinum(II) polyyne backbones, 4,4′-oxybis(ethynylbenzene) produces the widest optical gap and highest triplet energy among Group-16-bridged analogs (O > S > SO > SO₂), enabling intense purple-blue fluorescence near 400 nm and efficient room-temperature phosphorescence in dilute solution [1]. This makes it the preferred monomer for harvesting high-energy triplet states in OLEDs and phosphorescent sensors [1].

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